7-ヒドロキシクマリン |A-D-グルクロン酸メチルエステル

説明

科学的研究の応用

7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester has a wide range of applications in scientific research:

作用機序

Target of Action

The primary targets of 7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester are enzymes such as phosphatases, β-galactosidases, and β-lactamases . These enzymes play a crucial role in various biological processes, including metabolism and signal transduction.

Mode of Action

This compound interacts with its targets by binding to the active sites of these enzymes. The addition of a glucuronic acid molecule to 7-hydroxycoumarin forms a more water-soluble compound , which can be readily excreted from the body in urine .

Biochemical Pathways

The metabolic pathways of coumarin in the human body lead to the intermediate 7-hydroxy-coumarin and consequent glucuronidation in the intestine and liver . This process is catalyzed by specific enzymes known as UDP-glucuronosyltransferases .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by its chemical structure and the presence of the glucuronic acid molecule. The glucuronidation process increases the water solubility of the compound, enhancing its bioavailability and facilitating its excretion from the body .

Result of Action

The molecular and cellular effects of the compound’s action are diverse. For instance, it has been found that the ester derivatives of 7-hydroxycoumarins increased the antimicrobial activity of 7-hydroxycoumarin . Moreover, 7-Hydroxy-coumarin derivatives have shown potential therapeutic effects in diabetes, cardiovascular diseases, hepatic and renal injury, having neuroprotective, anti-microbial, and anti-cancer activity in addition to beneficial effect in the management of rheumatoid arthritis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the fluorescence behavior of coumarins, including 7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester, can be influenced by the microenvironment’s polarity and pH .

生化学分析

Biochemical Properties

The compound 7-Hydroxy Coumarin |A-D-Glucuronide Methyl Ester interacts with various enzymes, proteins, and other biomolecules. It is involved in phase II detoxification processes and drug metabolism . The compound is metabolized by Uridine 5′-diphospho-N-acetylgalactosamine glycosyltransferases (UGTs) and sulfotransferases (SULTs) .

Cellular Effects

Coumarin derivatives have been tested for various biological properties such as anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Molecular Mechanism

The molecular mechanism of action of 7-Hydroxy Coumarin |A-D-Glucuronide Methyl Ester is complex and involves interactions with various biomolecules. The compound is metabolized by UGTs and SULTs, which are actively involved in detoxification processes as well as in drug metabolism .

Metabolic Pathways

7-Hydroxy Coumarin |A-D-Glucuronide Methyl Ester is involved in metabolic pathways mediated by UGTs and SULTs . These enzymes are actively involved in detoxification processes as well as in drug metabolism .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester typically involves the esterification of 7-hydroxycoumarin with glucuronic acid derivatives. One common method includes the use of N,N’-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) as catalysts in dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions: 7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized metabolites such as epoxides and quinones.

Reduction: Though less common, reduction reactions can modify the coumarin core structure.

Substitution: Substitution reactions, particularly at the hydroxyl group, can yield various derivatives.

Common Reagents and Conditions:

Oxidation: Often involves reagents like hydrogen peroxide or peracids.

Reduction: Typically uses reducing agents such as sodium borohydride.

Substitution: Utilizes reagents like alkyl halides in the presence of bases.

Major Products: The major products formed from these reactions include various substituted coumarins and their oxidized forms, which are often used in further biochemical studies .

類似化合物との比較

7-Hydroxycoumarin: A direct precursor and metabolite with similar biological activities.

Umbelliferone: Another coumarin derivative with comparable fluorescence properties.

4-Methylumbelliferone: Used in similar biochemical assays and studies.

Uniqueness: 7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester stands out due to its specific glucuronide conjugation, which enhances its solubility and stability in biological systems. This makes it particularly valuable in pharmacokinetic studies and as a biochemical probe .

生物活性

7-Hydroxy coumarin A-D-glucuronide methyl ester (7-HC-GME) is a derivative of coumarin that has garnered attention for its diverse biological activities, particularly in cancer treatment and antimicrobial properties. This article provides a comprehensive overview of the biological activities associated with 7-HC-GME, supported by case studies, research findings, and data tables.

Chemical Structure and Synthesis

7-Hydroxy coumarin is a naturally occurring compound found in various plants. The glucuronide methyl ester form enhances its solubility and bioavailability, making it a promising candidate for pharmacological applications. The synthesis typically involves the glucuronidation of 7-hydroxy coumarin followed by esterification.

1. Anticancer Activity

Research indicates that 7-HC-GME exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including HepG2 (liver carcinoma) and MCF-7 (breast cancer) cells. The mechanism involves the inhibition of key signaling pathways such as STAT3, which is crucial for tumor growth and survival.

Case Study: Apoptosis Induction

- Cell Lines Tested : HepG2, MCF-7

- Mechanism : Inhibition of STAT3 phosphorylation

- Outcome : Induced apoptosis and reduced cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 | 25 | Apoptosis induction |

| MCF-7 | 30 | Reduced cell viability |

2. Antimicrobial Activity

7-HC-GME has demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.

Research Findings: Antimicrobial Efficacy

- Tested Bacteria : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa

- Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial properties.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.14 |

| Escherichia coli | 10.94 |

| Pseudomonas aeruginosa | 15.00 |

3. Antioxidant Activity

The antioxidant potential of 7-HC-GME has also been evaluated through various assays, showcasing its ability to scavenge free radicals effectively.

Antioxidant Assay Results

- DPPH Scavenging Activity : IC50 of 11.28 µg/mL

- Hydroxyl Radical Scavenging : Significant scavenging activity recorded at higher concentrations.

The biological activity of 7-HC-GME can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It acts as an inhibitor of carbonic anhydrases (CA IX and XII), which are overexpressed in tumor cells under hypoxic conditions.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis in cancer cells.

- Disruption of Bacterial Function : The compound interferes with bacterial metabolic pathways, leading to cell death.

特性

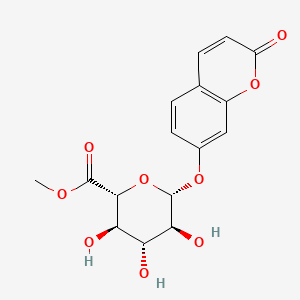

IUPAC Name |

methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O9/c1-22-15(21)14-12(19)11(18)13(20)16(25-14)23-8-4-2-7-3-5-10(17)24-9(7)6-8/h2-6,11-14,16,18-20H,1H3/t11-,12-,13+,14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCKRAQRRCQKMC-SSZWKKLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C(C(O1)OC2=CC3=C(C=C2)C=CC(=O)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)OC2=CC3=C(C=C2)C=CC(=O)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857747 | |

| Record name | Methyl 2-oxo-2H-1-benzopyran-7-yl beta-L-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176514-11-6 | |

| Record name | Methyl 2-oxo-2H-1-benzopyran-7-yl beta-L-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。